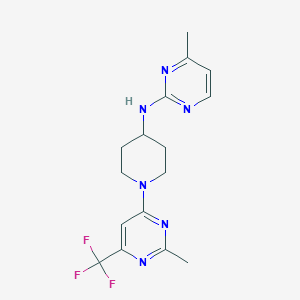
4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H19F3N6 and its molecular weight is 352.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine (CAS No. 2034225-87-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19F3N6 with a molecular weight of approximately 352.365 g/mol. Its structure features multiple functional groups that contribute to its biological activity, particularly the trifluoromethyl and piperidine moieties, which are known to enhance lipophilicity and receptor binding affinity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrimidines have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that similar compounds exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Antimicrobial Activity
In addition to anticancer properties, some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been associated with enhanced potency against bacterial strains, suggesting a broad spectrum of biological activity.
Study on Antimalarial Activity
In a study aimed at developing new antimalarial therapies, pyrimidine derivatives were evaluated for their efficacy against Plasmodium falciparum. The results indicated that structural modifications significantly influenced the compounds' activity against the parasite's Na+-ATPase, with some derivatives showing promising in vivo efficacy in malaria mouse models .
Clinical Trials and Future Directions
Ongoing research is focused on optimizing the pharmacokinetic properties of these compounds to improve their therapeutic profiles. Current clinical trials are assessing their safety and efficacy in human subjects, particularly for cancer treatment.
科学研究应用
Pharmacological Applications
-
Antitumor Activity :
- Compounds similar to 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine have been studied for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor angiogenesis. For instance, a related series of pyrimidine derivatives demonstrated significant antiangiogenic effects and inhibited tumor growth in preclinical models .
- Protein Kinase Inhibition :
- Neuropharmacological Effects :
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions that include the formation of the pyrimidine core followed by functionalization to introduce the piperidine and trifluoromethyl groups. Various synthetic routes have been documented, emphasizing the importance of optimizing yields and purity for biological testing .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of pyrimidine derivatives, compounds structurally related to This compound were found to exhibit potent inhibition of tumor cell proliferation in vitro and significant tumor regression in vivo models. The mechanism was linked to the inhibition of VEGFR signaling pathways .
Case Study 2: Neuropharmacological Evaluation
A series of piperidine-containing compounds were evaluated for their effects on cognitive function in animal models. The results indicated that derivatives of This compound could enhance memory retention and reduce anxiety-like behaviors, suggesting potential therapeutic applications in neurodegenerative diseases .
属性
IUPAC Name |
4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-10-3-6-20-15(21-10)24-12-4-7-25(8-5-12)14-9-13(16(17,18)19)22-11(2)23-14/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJGURMMIVJDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













